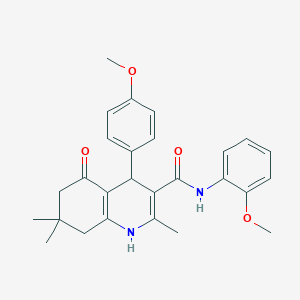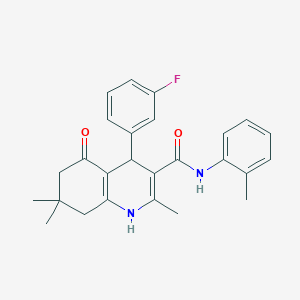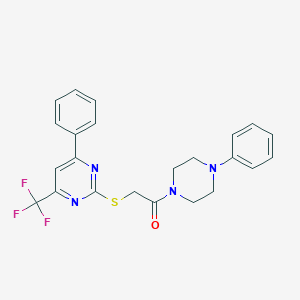
2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from aniline derivatives, the piperazine ring can be formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.
Coupling Reactions: The piperazine and pyrimidine rings are then coupled using reagents like thionyl chloride or other coupling agents.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group might enhance its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-{[4-phenyl-6-(methyl)pyrimidin-2-yl]sulfanyl}ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Phenylpiperazin-1-yl)-2-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}ethanone: Contains a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-oxo-2-(4-phenyl-1-piperazinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide may confer unique properties, such as increased metabolic stability and enhanced lipophilicity, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C23H21F3N4OS |
|---|---|
Poids moléculaire |
458.5g/mol |
Nom IUPAC |
1-(4-phenylpiperazin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C23H21F3N4OS/c24-23(25,26)20-15-19(17-7-3-1-4-8-17)27-22(28-20)32-16-21(31)30-13-11-29(12-14-30)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
Clé InChI |
QFBHURLUHDYMDT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-benzyl-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B419947.png)
![N-(4-acetylphenyl)-2-{[4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419948.png)
![N-mesityl-2-{[4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419949.png)
![ethyl 3-[({[4-benzyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B419950.png)
![2-[(4,6-diamino-2-pyrimidinyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B419951.png)
![N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419952.png)
![ethyl {[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B419953.png)
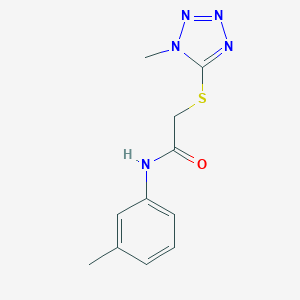
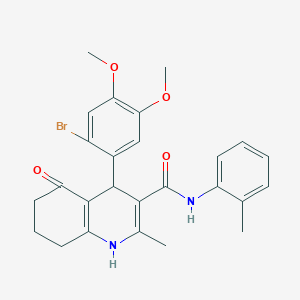
![N-(2-hydroxyphenyl)-2-{[4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419958.png)
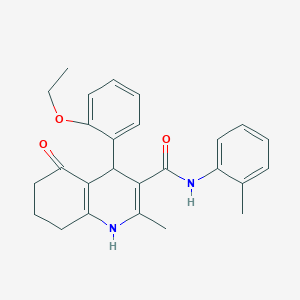
![4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B419961.png)
